1-Propyl-1h-benzimidazole

Lipophilicity Drug design Partition coefficient

1-Propyl-1H-benzimidazole (CAS 7665-66-9) is an N1-alkylated benzimidazole heterocycle with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol. It belongs to the class of 1-(n-alkyl)-benzimidazoles, a series of compounds characterized by a benzimidazole core substituted at the N1 position with linear alkyl chains.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 7665-66-9
Cat. No. B1331653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1h-benzimidazole
CAS7665-66-9
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=CC=CC=C21
InChIInChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3
InChIKeyLZUVIELFLONRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-benzimidazole CAS 7665-66-9: Technical Profile and Procurement Baseline


1-Propyl-1H-benzimidazole (CAS 7665-66-9) is an N1-alkylated benzimidazole heterocycle with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . It belongs to the class of 1-(n-alkyl)-benzimidazoles, a series of compounds characterized by a benzimidazole core substituted at the N1 position with linear alkyl chains [1]. This compound serves as a building block for ionic liquids, a dye intermediate, and a scaffold for biologically active derivatives . Its physical properties include a predicted boiling point of 281.9±23.0 °C at 760 mmHg, a flash point of 124.3±22.6 °C, an ACD/LogP of 2.51, and zero violations of Lipinski's Rule of Five .

Why 1-Propyl-1H-benzimidazole (CAS 7665-66-9) Cannot Be Directly Substituted with Other N1-Alkylbenzimidazoles


Within the homologous series of 1-(n-alkyl)-benzimidazoles, the length of the N1-alkyl substituent directly governs key physicochemical and thermodynamic properties including lipophilicity, vapor pressure, and enthalpy of vaporization [1]. Systematic vapor pressure measurements across the methyl-to-pentyl series demonstrate a linear correlation between alkyl chain length and vaporization enthalpy, with each additional methylene unit incrementally reducing volatility [1]. Consequently, substituting 1-propyl-1H-benzimidazole with its methyl, ethyl, or butyl analogs in a synthetic protocol or formulation will alter reaction kinetics, purification efficiency, and final product properties in a predictable but non-interchangeable manner . These quantifiable property differences preclude simple generic substitution without re-optimization of experimental parameters .

Quantitative Differentiation of 1-Propyl-1H-benzimidazole (CAS 7665-66-9) from Closest N1-Alkyl Homologs


Lipophilicity (LogP) Comparison: 1-Propyl vs. 1-Methyl, 1-Ethyl, and 1-Butyl Benzimidazoles

The ACD/LogP of 1-propyl-1H-benzimidazole is 2.51 . This value positions the compound with intermediate lipophilicity within the homologous N1-alkylbenzimidazole series. 1-Methyl-1H-benzimidazole has a reported LogP of 1.42–1.55 [1][2]; 1-ethyl-1H-benzimidazole has a LogP of 1.97 ; and 1-butyl-1H-benzimidazole has a LogP of 2.84–3.04 [3]. The propyl derivative thus provides a 0.54 log unit increase in lipophilicity relative to the ethyl analog and a 0.99 log unit increase relative to the methyl analog, while remaining 0.33–0.53 log units less lipophilic than the butyl derivative.

Lipophilicity Drug design Partition coefficient

Vapor Pressure at 25°C: 1-Propyl vs. 1-Methyl and 1-Ethyl Benzimidazoles

The vapor pressure of 1-propyl-1H-benzimidazole at 25°C is reported as 0.00347 mmHg . This represents an intermediate volatility between the shorter-chain homologs. 1-Methyl-1H-benzimidazole exhibits a vapor pressure of 0.0164 mmHg at 25°C , while 1-ethyl-1H-benzimidazole has a vapor pressure of 0.00828 mmHg at 25°C . The propyl derivative is approximately 4.7-fold less volatile than the methyl analog and 2.4-fold less volatile than the ethyl analog at ambient temperature. Systematic vapor pressure measurements across the n-alkyl series confirm that vapor pressure decreases with increasing alkyl chain length, with the fused benzimidazole ring system further lowering vapor pressures relative to corresponding 1-n-alkylimidazoles [1].

Volatility Thermodynamics Ionic liquid precursors

Boiling Point at 760 mmHg: 1-Propyl vs. 1-Methyl and 1-Ethyl Benzimidazoles

The boiling point of 1-propyl-1H-benzimidazole at 760 mmHg is 281.9±23.0 °C . This value is intermediate within the N1-alkylbenzimidazole series. 1-Methyl-1H-benzimidazole has a boiling point of approximately 154 °C at 12 mmHg (reduced pressure) and a predicted atmospheric boiling point of ~267-277 °C . 1-Ethyl-1H-benzimidazole has a boiling point of 267.2±23.0 °C at 760 mmHg . The propyl derivative boils approximately 14.7 °C higher than the ethyl analog, consistent with the incremental increase in molecular weight and van der Waals interactions conferred by the additional methylene unit [1].

Boiling point Thermal stability Distillation

Fatty Acid Synthesis Inhibition via ACP-CoA Ternary Complex Formation

1-Propyl-1H-1,3-benzodiazole (1-propyl-1H-benzimidazole) inhibits fatty acid synthesis by forming ternary complexes with the enzyme acyl carrier protein (ACP) and coenzyme A (CoA) . The compound is metabolized through oxidative or reductive pathways to form reactive intermediates that bind to DNA and protein substrates . While specific quantitative inhibition data (e.g., IC50) for this exact compound against fatty acid synthesis enzymes was not identified in the searched primary literature, the reported mechanism is distinct from the more widely studied modes of benzimidazole action, such as microtubule polymerization inhibition or topoisomerase poisoning, which are characteristic of other benzimidazole derivatives [1]. This ACP-CoA ternary complex mechanism represents a class-level inference for benzimidazole derivatives with this substitution pattern.

Fatty acid synthesis Acyl carrier protein Enzyme inhibition

Synthetic Accessibility and Purification: 1-Propyl vs. Longer-Chain Homologs

1-Propyl-1H-benzimidazole can be synthesized via alkylation of benzimidazole with 1-iodopropane or 1-bromopropane in the presence of a base such as potassium carbonate in DMF, achieving yields of approximately 89% after purification [1]. The compound's intermediate lipophilicity (LogP 2.51) facilitates purification by silica gel chromatography using ethyl acetate/hexane mixtures, with reported elution at 66% ethyl acetate in hexane . In contrast, the butyl homolog (LogP 2.84–3.04) requires higher organic solvent proportions for comparable chromatographic mobility, while the methyl homolog (LogP 1.42–1.55) elutes more rapidly, potentially reducing resolution from unreacted starting materials. The propyl derivative thus occupies a practical 'sweet spot' for chromatographic purification efficiency.

Synthesis Purification Chromatography

Recommended Research and Industrial Applications for 1-Propyl-1H-benzimidazole (CAS 7665-66-9)


Precursor for Ionic Liquid Synthesis

The systematic vapor pressure and vaporization enthalpy data for the 1-(n-alkyl)-benzimidazole series, including 1-propyl-1H-benzimidazole, establishes these compounds as well-characterized building blocks for ionic liquid development [1]. The intermediate alkyl chain length of the propyl derivative provides a balance between sufficient hydrophobicity for biphasic catalysis and adequate miscibility with polar solvents. Its vapor pressure of 0.00347 mmHg at 25°C ensures low volatility in open reaction systems, while the predictable linear correlation between alkyl chain length and thermodynamic properties [1] enables rational design of ionic liquid properties.

Dye Intermediate and Heterocyclic Scaffold

1-Propyl-1H-benzimidazole is directly employed in the preparation of azo dyes and serves as a versatile dye intermediate . The N1-propyl substituent confers distinct solubility and electronic properties compared to methyl or ethyl analogs, influencing the absorption maxima and dyeing characteristics of the final azo products. The compound's intermediate lipophilicity (LogP 2.51) facilitates incorporation into both aqueous and organic dyeing processes, offering formulation flexibility not available with more hydrophilic (methyl) or hydrophobic (butyl) homologs.

Synthetic Intermediate for Biologically Active Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and antiviral activities [2]. 1-Propyl-1H-benzimidazole serves as a key starting material for further functionalization at the C2 position, enabling the synthesis of 2-substituted propylbenzimidazole derivatives [3]. The propyl group at N1 provides a balance of steric bulk and lipophilicity that influences target binding and pharmacokinetic properties of the resulting derivatives. Its reported inhibition of fatty acid synthesis via ACP-CoA ternary complex formation further supports its utility as a lead-like scaffold for antimicrobial drug discovery programs.

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